3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Description
3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with hydroxypropyl and nitrophenyl substituents
Properties
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-12-4-11-21-18(20-17-8-2-1-7-16(17)19(21)24)10-9-14-5-3-6-15(13-14)22(25)26/h1-3,5-10,13,23H,4,11-12H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKJRCGNRNGGM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxypropyl and nitrophenyl groups through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often focus on optimizing cost, efficiency, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while reduction of the nitrophenyl group results in an amino derivative.
Scientific Research Applications
3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Medicine: Its derivatives may be investigated for drug development, targeting specific biological pathways.
Industry: The compound can be used in materials science for developing new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3-(3-HYDROXYPROPYL)-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with a different position of the nitro group.
3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The uniqueness of 3-(3-HYDROXYPROPYL)-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
